molecular formula C19H23ClN4O3S B2718051 N-(5-chloro-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921829-12-1

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Cat. No. B2718051
M. Wt: 422.93
InChI Key: JRQNVHXHQPCDRZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Herbicide Metabolism and Carcinogenicity

Research into chloroacetamide herbicides, such as acetochlor and metolachlor, has explored their metabolism within human and rat liver microsomes, highlighting a complex metabolic pathway that may contribute to their carcinogenicity. These studies suggest a metabolic activation pathway leading to a DNA-reactive product, with differences observed between human and rat liver metabolism efficiencies (Coleman et al., 2000).

Antimicrobial and Antifungal Activities

Chloroacetamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide showed significant activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013).

Anticancer Activity

Several studies have synthesized and evaluated the anticancer activities of compounds with structural similarities to chloroacetamides. For instance, derivatives incorporating a sulfonamide moiety were synthesized and tested for cytotoxicity against various cancer cell lines, demonstrating promising antitumor activities (Mohammadi-Farani et al., 2014).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c1-27-16-8-7-12(20)9-15(16)23-17(25)10-14-11-28-19(22-14)24-18(26)21-13-5-3-2-4-6-13/h7-9,11,13H,2-6,10H2,1H3,(H,23,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQNVHXHQPCDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

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